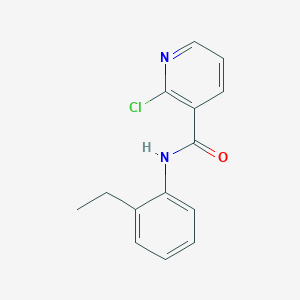
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide, commonly known as CEP-33779, is a chemical compound with potential therapeutic applications. It belongs to the class of pyridinecarboxamide derivatives and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response and inflammation. Inhibition of NF-κB has been linked to the suppression of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
CEP-33779 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. CEP-33779 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Mecanismo De Acción
CEP-33779 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and inflammation. It is activated in response to various stimuli, including infection, injury, and stress. Once activated, NF-κB translocates to the nucleus and activates the expression of various genes involved in inflammation and cell survival.
CEP-33779 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus. As a result, the expression of genes involved in inflammation and cell survival is inhibited.
Efectos Bioquímicos Y Fisiológicos
CEP-33779 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of various adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
CEP-33779 has also been shown to have anti-cancer effects. It has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the activation of caspases, which are responsible for the cleavage of various cellular proteins and the eventual death of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a highly specific inhibitor of NF-κB and does not affect other transcription factors or signaling pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, CEP-33779 also has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in vivo. Its long-term safety and toxicity profile are not well-established. Additionally, CEP-33779 is a potent inhibitor of NF-κB, which plays a crucial role in the immune response. Therefore, its use may have unintended consequences on the immune system.
Direcciones Futuras
There are several future directions for the research and development of CEP-33779. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CEP-33779 has shown promising results in preclinical studies and may have the potential to become a new therapeutic option for these diseases.
Another potential application is in the treatment of cancer. CEP-33779 has been shown to have anti-cancer properties and may have the potential to become a new cancer therapy. Future studies should focus on the optimization of CEP-33779 for cancer treatment and the identification of biomarkers for patient selection.
Conclusion:
In conclusion, CEP-33779 is a promising chemical compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promising results in preclinical studies. Future research should focus on the optimization of CEP-33779 for clinical use and the identification of potential applications in the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of CEP-33779 involves the reaction of 2-chloronicotinic acid with 2-ethylphenylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. This method has been optimized to obtain high yields and purity of CEP-33779.
Propiedades
Número CAS |
57841-44-8 |
|---|---|
Nombre del producto |
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
Fórmula molecular |
C14H13ClN2O |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-6-3-4-8-12(10)17-14(18)11-7-5-9-16-13(11)15/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
ORHDFPYUDCGMAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
Otros números CAS |
57841-44-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



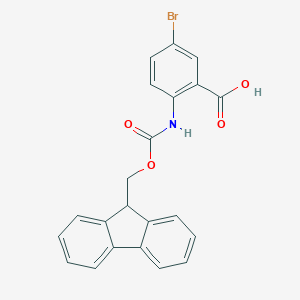
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
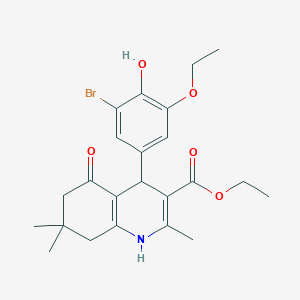
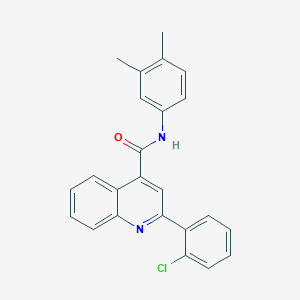
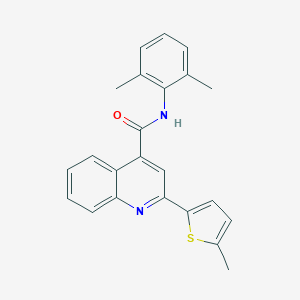
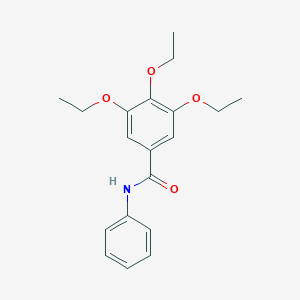
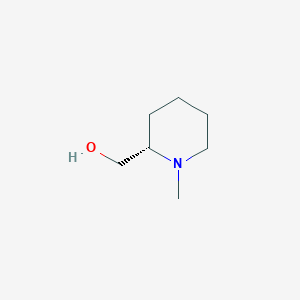


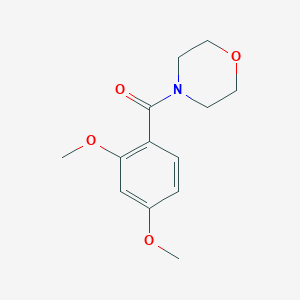
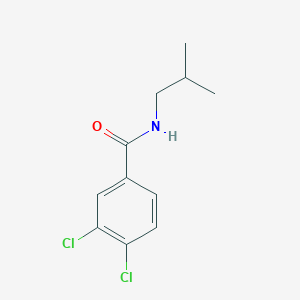
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)